Parvisoflavanone

Description

Properties

Molecular Formula |

C17H16O7 |

|---|---|

Molecular Weight |

332.3 g/mol |

IUPAC Name |

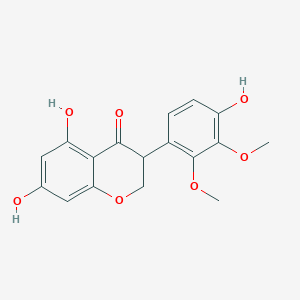

5,7-dihydroxy-3-(4-hydroxy-2,3-dimethoxyphenyl)-2,3-dihydrochromen-4-one |

InChI |

InChI=1S/C17H16O7/c1-22-16-9(3-4-11(19)17(16)23-2)10-7-24-13-6-8(18)5-12(20)14(13)15(10)21/h3-6,10,18-20H,7H2,1-2H3 |

InChI Key |

KPBUWUOWFRHOIU-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=CC(=C1OC)O)C2COC3=CC(=CC(=C3C2=O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

Parvisoflavanone: A Technical Guide to Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Parvisoflavanone is a member of the isoflavonoid class of natural products, a group of compounds renowned for their diverse biological activities.[1] Isoflavonoids, including this compound, are of significant interest to the pharmaceutical and nutraceutical industries due to their potential therapeutic applications, which are linked to their antioxidant and anti-inflammatory properties. This technical guide provides a comprehensive overview of the known and potential natural sources of this compound, detailed methodologies for its isolation and purification, and an exploration of the potential signaling pathways it may modulate. While specific data on this compound is limited, this guide draws upon established knowledge of structurally similar isoflavanones to provide a robust framework for researchers.

Natural Sources of this compound and Related Isoflavanones

Direct literature explicitly detailing the isolation of this compound from a specific plant source is scarce. However, the isoflavanone scaffold is characteristic of certain plant families, primarily the Fabaceae (legume) family. Research into related isoflavanones points towards the genera Derris and Millettia as promising potential sources.

Table 1: Potential Plant Sources of this compound and Related Isoflavanones

| Plant Genus | Plant Species | Reported Isoflavanones/Related Compounds | Reference(s) |

| Derris | Derris robusta | Derrisrobustones A–D, Derrubone | [2][3] |

| Millettia | Millettia pachycarpa | 6,8-diprenylorobol, 6,8-diprenylgenistein |

It is important to note that while these sources are rich in isoflavonoids, the presence and concentration of this compound specifically would require targeted phytochemical analysis.

Experimental Protocols: Isolation and Purification of Isoflavanones

The following is a generalized protocol for the extraction and isolation of isoflavanones from plant material, based on common techniques used for flavonoid separation. This protocol can be adapted and optimized for the specific plant matrix being investigated for this compound.

Plant Material Collection and Preparation

-

Collection: Collect the desired plant parts (e.g., roots, stems, leaves).

-

Drying: Air-dry the plant material in a well-ventilated area, shielded from direct sunlight, or use a plant dryer at a controlled temperature (typically 40-50°C) to prevent degradation of thermolabile compounds.

-

Grinding: Grind the dried plant material into a fine powder to increase the surface area for efficient solvent extraction.

Extraction

-

Solvent Selection: Isoflavanones are typically extracted using solvents of medium polarity. Methanol, ethanol, ethyl acetate, or acetone, often in combination with water, are commonly employed.

-

Extraction Method:

-

Maceration: Soak the powdered plant material in the selected solvent at room temperature for a period of 24-72 hours with occasional agitation.

-

Soxhlet Extraction: For more exhaustive extraction, a Soxhlet apparatus can be used, which allows for continuous extraction with a fresh solvent.

-

Ultrasonic-Assisted Extraction (UAE): This method uses ultrasonic waves to disrupt cell walls and enhance solvent penetration, often resulting in higher yields and shorter extraction times.

-

Fractionation and Purification

-

Solvent-Solvent Partitioning: The crude extract is often subjected to liquid-liquid partitioning to separate compounds based on their polarity. A common scheme involves partitioning the crude extract between a non-polar solvent (e.g., hexane) and a polar solvent (e.g., methanol/water). The isoflavanone-rich fraction is typically found in the more polar layer. Further partitioning with solvents of intermediate polarity (e.g., dichloromethane, ethyl acetate) can achieve further separation.

-

Column Chromatography: This is a crucial step for the isolation of individual compounds.

-

Silica Gel Column Chromatography: The extract or fraction is loaded onto a silica gel column and eluted with a gradient of solvents, typically starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate, methanol). Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Sephadex LH-20 Column Chromatography: This size-exclusion chromatography is particularly effective for separating flavonoids. Elution is typically carried out with methanol.

-

-

Preparative High-Performance Liquid Chromatography (HPLC): For final purification, preparative HPLC with a suitable column (e.g., C18) and a mobile phase (e.g., methanol/water or acetonitrile/water gradients) is often used to obtain the pure compound.

Structure Elucidation

The structure of the isolated compound is confirmed using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR, COSY, HMQC, HMBC): To elucidate the detailed chemical structure and stereochemistry.

-

Infrared (IR) Spectroscopy: To identify functional groups.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: To observe characteristic electronic transitions.

Visualizing the Workflow

Caption: Generalized workflow for the isolation of this compound.

Potential Signaling Pathways Modulated by this compound

While the specific signaling pathways modulated by this compound have not been extensively studied, the biological activities of other isoflavonoids provide valuable insights into its potential mechanisms of action. Isoflavones are known to exert anti-inflammatory and antioxidant effects by interacting with key cellular signaling cascades.

Anti-Inflammatory and Antioxidant Pathways

Isoflavones have been shown to modulate inflammatory responses primarily through the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. In an unstimulated state, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκB. Pro-inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Isoflavonoids may inhibit this pathway by preventing the degradation of IκB.

Furthermore, isoflavonoids can influence the Akt (Protein Kinase B) signaling pathway, which is involved in cell survival and proliferation. Dysregulation of the Akt pathway is implicated in various diseases, including cancer. Some isoflavones have been shown to inhibit the phosphorylation and activation of Akt, leading to the induction of apoptosis in cancer cells.

The antioxidant effects of isoflavonoids are often attributed to their ability to scavenge free radicals and to upregulate endogenous antioxidant defense systems through the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway. Under oxidative stress, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the expression of antioxidant enzymes.

Caption: Potential signaling pathways modulated by this compound.

Conclusion

This compound represents a promising isoflavonoid with potential therapeutic applications. While its natural sources are not yet definitively established, the Fabaceae family, particularly the genera Derris and Millettia, are strong candidates for further investigation. The generalized isolation and purification protocols provided in this guide offer a solid foundation for researchers aiming to isolate this compound and other bioactive isoflavonoids. Furthermore, the exploration of its potential interactions with key signaling pathways, such as NF-κB and Akt, opens avenues for future research into its specific mechanisms of action and its development as a novel therapeutic agent. Further phytochemical screening and biological activity studies are warranted to fully elucidate the potential of this compound.

References

Parvisoflavanone: An Examination of Its Biological Activities

A comprehensive review of the existing scientific literature reveals a notable scarcity of in-depth research on the specific biological activities of Parvisoflavanone. While its isolation from various plant species has been documented, detailed investigations into its mechanisms of action, quantitative efficacy, and impact on cellular signaling pathways are largely absent from publicly available scientific data. This technical guide, therefore, aims to provide a foundational understanding of this compound based on the limited available information and contextualizes its potential activities within the broader class of isoflavanones, a well-studied group of flavonoids known for their diverse biological effects.

Overview of this compound

This compound is a type of isoflavanone, a subclass of flavonoids characterized by a 3-phenylchroman-4-one backbone. It has been identified and isolated from plant sources such as Mucuna pruriens and Lespedeza bicolor.[1][2][3] Despite its identification, the biological roles and pharmacological potential of this compound remain largely unexplored.

Reported Biological Activity of this compound

The most specific biological activity reported for this compound is its potential as an α-glucosidase inhibitor.[2][4][5][6] α-Glucosidase is an enzyme involved in the breakdown of carbohydrates into glucose in the small intestine. Inhibition of this enzyme can delay glucose absorption and has therapeutic implications for the management of type 2 diabetes. However, detailed quantitative data, such as IC50 values, and the specific experimental protocols used to determine this inhibitory activity for this compound are not extensively detailed in the available literature.

Inferred Biological Activities Based on the Isoflavanone Chemical Class

Given the lack of specific data for this compound, its potential biological activities can be inferred from the well-documented effects of other isoflavanones. Isoflavanones as a class are known to possess a range of pharmacological properties, including anti-inflammatory, anticancer, and antioxidant effects. It is plausible that this compound may share some of these characteristics.

Potential Anti-Inflammatory Activity

Many isoflavonoids exhibit anti-inflammatory properties by modulating key signaling pathways involved in the inflammatory response. A common mechanism is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

A hypothetical workflow for assessing the anti-inflammatory activity of a compound like this compound is presented below.

Potential Anticancer Activity

The anticancer effects of isoflavones are often attributed to their ability to induce apoptosis (programmed cell death) and inhibit cell proliferation in cancer cells. These effects are frequently mediated through the modulation of signaling pathways such as the Mitogen-Activated Protein Kinase (MAPK) pathway. The MAPK cascade plays a critical role in regulating cell growth, differentiation, and survival.

Below is a conceptual diagram illustrating a potential mechanism of isoflavanone-induced apoptosis.

Potential Antioxidant Activity

Flavonoids, including isoflavanones, are well-known for their antioxidant properties. They can scavenge free radicals and chelate metal ions, thereby reducing oxidative stress in the body. A common in vitro method to assess antioxidant activity is the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.

Future Directions and Conclusion

The current body of scientific literature provides a very limited understanding of the specific biological activities of this compound. While its classification as an isoflavanone suggests potential anti-inflammatory, anticancer, and antioxidant properties, dedicated research is required to validate these hypotheses.

Future studies should focus on:

-

Quantitative evaluation of this compound's inhibitory effects on α-glucosidase and other relevant enzymes.

-

In-depth in vitro and in vivo studies to determine its anti-inflammatory, anticancer, and antioxidant efficacy.

-

Elucidation of the specific molecular targets and signaling pathways modulated by this compound.

-

Detailed documentation of experimental protocols to ensure reproducibility and facilitate further research.

Until such studies are conducted, the biological profile of this compound will remain largely speculative, based on the activities of its chemical relatives. This underscores the vast potential for new discoveries within the field of natural product pharmacology and the need for continued investigation into the therapeutic properties of compounds like this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. red clover isoflavones: Topics by Science.gov [science.gov]

- 5. mucuna pruriens seed: Topics by Science.gov [science.gov]

- 6. alpha-glucosidase inhibitor acarbose: Topics by Science.gov [science.gov]

Parvisoflavanone: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Parvisoflavanone is a naturally occurring isoflavanone, a class of flavonoids characterized by a 3-phenylchroman-4-one backbone. Isoflavanones are recognized for their potential biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This technical guide provides a comprehensive overview of the chemical structure and known properties of this compound, drawing upon available data and general characteristics of the isoflavanone class of compounds. Due to a lack of specific experimental data for this compound in publicly accessible literature, some properties are discussed in the context of related isoflavanones.

Chemical Structure and Nomenclature

This compound is chemically known as 5,7-dihydroxy-3-(4-hydroxy-2,3-dimethoxyphenyl)chroman-4-one. Its structure features a dihydroxylated A-ring, a B-ring substituted with one hydroxyl and two methoxy groups, and a heterocyclic C-ring.

Table 1: Chemical Identifiers for this compound [1]

| Identifier | Value |

| IUPAC Name | 5,7-dihydroxy-3-(4-hydroxy-2,3-dimethoxyphenyl)-2,3-dihydrochromen-4-one |

| Molecular Formula | C₁₇H₁₆O₇ |

| Molecular Weight | 332.3 g/mol |

| Canonical SMILES | COC1=C(C=CC(=C1OC)O)C2COC3=CC(=CC(=C3C2=O)O)O |

| InChI | InChI=1S/C17H16O7/c1-22-16-9(3-4-11(19)17(16)23-2)10-7-24-13-6-8(18)5-12(20)14(13)15(10)21/h3-6,10,18-20H,7H2,1-2H3 |

| InChIKey | KPBUWUOWFRHOIU-UHFFFAOYSA-N |

Physicochemical Properties

Table 2: Computed Physicochemical Properties of this compound [1]

| Property | Value |

| XLogP3 | 2.5 |

| Hydrogen Bond Donor Count | 3 |

| Hydrogen Bond Acceptor Count | 7 |

| Rotatable Bond Count | 4 |

| Topological Polar Surface Area | 124 Ų |

| Heavy Atom Count | 24 |

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is not currently available. The following sections describe the expected spectral characteristics based on the general knowledge of isoflavanone structures.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound would be expected to show distinct signals for the aromatic protons on the A and B rings, the methoxy groups, and the protons on the heterocyclic C-ring. The chemical shifts would be influenced by the electronic effects of the hydroxyl and methoxy substituents.

¹³C NMR Spectroscopy

The carbon NMR spectrum would display signals for all 17 carbon atoms in the molecule. The carbonyl carbon (C-4) would resonate at a characteristic downfield shift. The chemical shifts of the aromatic carbons would be indicative of their substitution pattern.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be expected to exhibit characteristic absorption bands for the hydroxyl (O-H) stretching vibrations, aromatic C-H stretching, C=O (carbonyl) stretching of the chromanone ring, and C-O stretching of the ether and phenol groups.

Mass Spectrometry

Mass spectrometry would show a molecular ion peak corresponding to the molecular weight of this compound. Fragmentation patterns would likely involve cleavages of the heterocyclic C-ring and loss of substituents from the aromatic rings.

Biological Activities and Signaling Pathways

While no specific studies on the biological activity of this compound have been identified, compounds of the isoflavanone class are known to possess a range of biological effects.

Potential Anti-inflammatory Activity

Flavonoids, including isoflavonoids, have been reported to exhibit anti-inflammatory properties. This activity is often attributed to their ability to modulate key inflammatory signaling pathways.

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Some flavonoids have been shown to inhibit the activation of NF-κB, thereby downregulating the expression of pro-inflammatory cytokines and enzymes.

Figure 1: Potential inhibition of the NF-κB signaling pathway by this compound.

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in inflammation and other cellular processes. Certain flavonoids can modulate MAPK signaling, which may contribute to their anti-inflammatory effects.

Figure 2: Potential modulation of the MAPK signaling pathway by this compound.

Potential Anticancer and Antioxidant Activities

Like many flavonoids, this compound may possess anticancer and antioxidant properties. The phenolic hydroxyl groups in its structure are key features that can contribute to radical scavenging activity. Further research is needed to evaluate these potential activities specifically for this compound.

Experimental Protocols

Specific, validated experimental protocols for the isolation, synthesis, and biological evaluation of this compound are not available in the peer-reviewed literature. The following sections provide general methodologies that could be adapted for these purposes.

General Isolation Protocol for Isoflavanones

A general workflow for the isolation of isoflavanones from plant material is outlined below.

Figure 3: General workflow for the isolation of this compound from a natural source.

Methodology:

-

Extraction: Dried and powdered plant material is extracted with a suitable solvent, such as methanol or ethanol, at room temperature or under reflux.

-

Concentration: The solvent is removed under reduced pressure to yield a crude extract.

-

Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate, and n-butanol) to separate compounds based on their polarity.

-

Chromatography: The fraction containing the target compound (likely the ethyl acetate or n-butanol fraction for isoflavanones) is subjected to column chromatography on silica gel or Sephadex LH-20.

-

Purification: Further purification is achieved using preparative High-Performance Liquid Chromatography (HPLC) to isolate the pure compound.

-

Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods such as NMR (¹H, ¹³C, COSY, HMQC, HMBC), mass spectrometry, UV-Vis, and IR spectroscopy.

General Synthetic Approach

A plausible synthetic route to this compound could involve the construction of the chromanone core followed by the introduction of the B-ring. A key step would be the formation of the C2-C3 bond.

Conclusion and Future Directions

This compound is an isoflavanone with a chemical structure that suggests potential for interesting biological activities. However, a significant gap exists in the scientific literature regarding its specific physicochemical properties, spectroscopic data, and biological functions. Future research should focus on the isolation or synthesis of this compound to enable comprehensive experimental characterization. Detailed studies are warranted to investigate its potential anti-inflammatory, anticancer, and antioxidant activities and to elucidate the underlying molecular mechanisms and signaling pathways. Such research will be crucial for unlocking the therapeutic potential of this natural product.

References

The Uncharted Path: A Technical Guide to the Biosynthesis of Parvisoflavanone in Plants

For Researchers, Scientists, and Drug Development Professionals

Introduction

Parvisoflavanone, a structurally distinct isoflavonoid, presents a compelling case for investigation within the realms of phytochemistry and pharmacology. Its unique substitution pattern, featuring a dihydroxylated A-ring and a B-ring adorned with a hydroxyl and two methoxy groups, suggests a nuanced biosynthetic origin diverging from more common isoflavonoids. This technical guide synthesizes the current understanding of isoflavonoid biosynthesis to propose a putative pathway for this compound formation, identifies the key enzymatic players, and provides detailed experimental methodologies for its study. This document aims to serve as a foundational resource for researchers seeking to elucidate this pathway, harness its potential for synthetic biology applications, and explore the pharmacological significance of its downstream metabolites.

Core Biosynthesis Pathway of Isoflavonoids: The Foundation

The journey to this compound begins with the well-established phenylpropanoid pathway, the central metabolic route for the synthesis of thousands of plant secondary metabolites. L-phenylalanine, an aromatic amino acid, serves as the initial precursor. A series of enzymatic reactions catalyzed by phenylalanine ammonia-lyase (PAL) , cinnamate-4-hydroxylase (C4H) , and 4-coumarate:CoA ligase (4CL) converts L-phenylalanine into p-coumaroyl-CoA, a critical branch-point intermediate.[1][2]

From p-coumaroyl-CoA, the pathway proceeds to the formation of the characteristic C6-C3-C6 flavonoid backbone. Chalcone synthase (CHS) , a key enzyme, catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to produce a chalcone intermediate.[2] This chalcone is then stereospecifically cyclized by chalcone isomerase (CHI) to yield a flavanone, typically naringenin (5,7,4'-trihydroxyflavanone) or liquiritigenin (7,4'-dihydroxyflavanone).[3]

The defining step in isoflavonoid biosynthesis is the aryl migration reaction catalyzed by isoflavone synthase (IFS) , a cytochrome P450 monooxygenase.[3][4] IFS converts the flavanone substrate into a 2-hydroxyisoflavanone intermediate. This unstable intermediate is subsequently dehydrated by 2-hydroxyisoflavanone dehydratase (HID) to form the core isoflavone scaffold, such as daidzein (from liquiritigenin) or genistein (from naringenin).[3][5]

The Putative Biosynthetic Pathway of this compound

The specific enzymatic steps leading to this compound from a common isoflavone precursor have not yet been fully elucidated. However, based on its chemical structure (5,7-dihydroxy-3-(4-hydroxy-2,3-dimethoxyphenyl)-2,3-dihydrochromen-4-one), a plausible biosynthetic route can be proposed, likely involving a series of hydroxylation and O-methylation events on the B-ring of an isoflavone intermediate.

A probable precursor for this compound is daidzein (7,4'-dihydroxyisoflavone) . The proposed pathway involves the following key transformations of the B-ring:

-

Hydroxylation at the 2' and 3' positions: This would require the action of specific cytochrome P450-dependent monooxygenases (CYP450s) , likely flavonoid 2'-hydroxylases and flavonoid 3'-hydroxylases.[6]

-

Sequential O-methylation at the 2' and 3' positions: These reactions would be catalyzed by S-adenosyl-L-methionine (SAM)-dependent O-methyltransferases (OMTs) .[7]

The precise order of these hydroxylation and methylation steps remains to be determined experimentally.

Quantitative Data

Currently, there is a paucity of specific quantitative data for the biosynthesis of this compound. The following table presents a template for the types of data that are crucial for a comprehensive understanding of this pathway. Researchers are encouraged to populate this table as new experimental evidence becomes available.

| Enzyme | Substrate | Product | Apparent Km (µM) | Apparent Vmax (pmol/s/mg protein) | Optimal pH | Optimal Temperature (°C) |

| Isoflavone 2'-Hydroxylase | Daidzein | 2',4',7-Trihydroxyisoflavone | Data not available | Data not available | Data not available | Data not available |

| Isoflavone 3'-Hydroxylase | 2',4',7-Trihydroxyisoflavone | 2',3',4',7-Tetrahydroxyisoflavone | Data not available | Data not available | Data not available | Data not available |

| O-Methyltransferase 1 | 2',3',4',7-Tetrahydroxyisoflavone | 3'-O-methyl-2',4',7-trihydroxyisoflavone | Data not available | Data not available | Data not available | Data not available |

| O-Methyltransferase 2 | 3'-O-methyl-2',4',7-trihydroxyisoflavone | This compound | Data not available | Data not available | Data not available | Data not available |

Experimental Protocols

The following section outlines detailed methodologies for key experiments required to investigate the biosynthesis of this compound.

Heterologous Expression and Purification of Candidate Enzymes

This protocol describes the expression of candidate hydroxylase and O-methyltransferase genes in a heterologous system, such as Escherichia coli or Saccharomyces cerevisiae, for subsequent functional characterization.

Methodology:

-

Gene Identification and Cloning: Candidate genes for hydroxylases (CYP450s) and O-methyltransferases (OMTs) can be identified from plant transcriptome data based on sequence homology to known enzymes. The full-length cDNA is then cloned into an appropriate expression vector (e.g., pET series for E. coli or pYES2 for yeast) containing a suitable tag (e.g., His-tag) for purification.[4]

-

Heterologous Expression: The expression vector is transformed into a suitable host strain. For E. coli, BL21(DE3) is commonly used. Protein expression is induced under optimized conditions of temperature, inducer concentration (e.g., IPTG), and incubation time.[8]

-

Protein Extraction and Purification: Cells are harvested and lysed. The recombinant protein is then purified from the crude extract using affinity chromatography corresponding to the tag used.[9]

-

Verification: The purity and molecular weight of the purified protein are confirmed by SDS-PAGE.

In Vitro Enzyme Assays

This protocol details the procedure for determining the catalytic activity and substrate specificity of the purified candidate enzymes.

A. Hydroxylase (CYP450) Assay:

-

Reaction Mixture: A typical reaction mixture (100 µL) contains:

-

100 mM potassium phosphate buffer (pH 7.5)

-

1-10 µg of purified CYP450 enzyme

-

1-5 µg of a cytochrome P450 reductase (required for electron transfer)

-

1 mM NADPH

-

50-100 µM of the isoflavone substrate (e.g., daidzein)

-

-

Procedure:

-

The reaction is initiated by the addition of NADPH.

-

The mixture is incubated at 30°C for 1-2 hours.

-

The reaction is stopped by the addition of an equal volume of ethyl acetate.

-

The products are extracted, dried, and redissolved in methanol for HPLC or LC-MS analysis.

-

B. O-Methyltransferase (OMT) Assay:

-

Reaction Mixture: A typical reaction mixture (50 µL) contains:

-

100 mM Tris-HCl buffer (pH 7.5)

-

1-5 µg of purified OMT enzyme

-

1 mM S-adenosyl-L-methionine (SAM) as the methyl donor

-

50-100 µM of the hydroxylated isoflavone substrate

-

-

Procedure:

-

The reaction is initiated by the addition of the substrate.

-

The mixture is incubated at 30°C for 30-60 minutes.

-

The reaction is terminated and extracted as described for the hydroxylase assay.

-

Products are analyzed by HPLC or LC-MS.[7]

-

Quantitative Analysis of this compound and its Precursors by HPLC-MS/MS

This protocol provides a framework for the sensitive and specific quantification of this compound and its biosynthetic intermediates in plant extracts.

Methodology:

-

Sample Preparation: Plant tissue is freeze-dried and ground to a fine powder. Isoflavonoids are extracted using a solvent system such as 80% methanol. The extract is then subjected to solid-phase extraction (SPE) for cleanup and concentration.[10]

-

HPLC Separation: The extracted analytes are separated on a reversed-phase C18 column using a gradient elution with a mobile phase consisting of acidified water (e.g., with 0.1% formic acid) and acetonitrile or methanol.[11][12]

-

MS/MS Detection: A tandem mass spectrometer equipped with an electrospray ionization (ESI) source is used for detection. The analysis is performed in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. Specific precursor-to-product ion transitions for this compound and its precursors need to be determined using authentic standards.[10][13]

-

Quantification: Absolute quantification is achieved by using stable isotope-labeled internal standards corresponding to the analytes of interest.

Conclusion and Future Perspectives

The biosynthesis of this compound represents an intriguing area of plant specialized metabolism that is ripe for discovery. While the foundational steps of isoflavonoid synthesis are well-understood, the specific enzymes responsible for the unique B-ring modifications of this compound remain to be identified and characterized. The proposed putative pathway and the detailed experimental protocols provided in this guide offer a clear roadmap for researchers to unravel this biosynthetic puzzle.

Future research should focus on the identification and functional characterization of the candidate hydroxylases and O-methyltransferases through a combination of transcriptomics, proteomics, and in vitro enzymatic assays. The elucidation of the complete this compound biosynthetic pathway will not only expand our fundamental knowledge of plant biochemistry but also pave the way for the metabolic engineering of high-value, bioactive compounds in microbial or plant-based systems for applications in the pharmaceutical and nutraceutical industries.

References

- 1. Hydrocarbon Hydroxylation by Cytochrome P450 Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Biochemistry, Chemistry and Physiology of the Isoflavones in Soybeans and their Food Products - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Metabolic Engineering of Isoflavones: An Updated Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Heterelogous Expression of Plant Genes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The protein conformational basis of isoflavone biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Updates on Mechanisms of Cytochrome P450 Catalysis of Complex Steroid Oxidations [mdpi.com]

- 7. Flavonoid 3'-O-methyltransferase from rice: cDNA cloning, characterization and functional expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Tailoring the Regioselectivity of Lentinula edodes O‑Methyltransferases for Precise O‑Methylation of Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. maxapress.com [maxapress.com]

- 10. researchgate.net [researchgate.net]

- 11. scispace.com [scispace.com]

- 12. Application of a Quantitative HPLC-ESI-MS/MS Method for Flavonoids in Different Vegetables Matrices – ScienceOpen [scienceopen.com]

- 13. researchgate.net [researchgate.net]

In Vitro Profile of Parvisoflavanone: A Review of Preliminary Studies

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Extensive literature searches for preliminary in vitro studies on "Parvisoflavanone" have yielded no specific results for a compound with this name. It is possible that "this compound" is a novel, yet-to-be-published compound, a rare natural product with limited research, or a potential misspelling of a different flavonoid. This guide, therefore, addresses the broader class of flavanones and isoflavones, providing a comprehensive overview of the typical in vitro bioactivities, experimental methodologies, and associated signaling pathways that are commonly investigated for this class of compounds. This information is intended to serve as a foundational resource for researchers interested in the potential therapeutic applications of novel flavonoids.

While no direct data for this compound is available, the following sections detail the characteristic in vitro effects observed for related flavanones and isoflavones, which may provide insights into the potential activities of this compound.

Table 1: Representative In Vitro Biological Activities of Flavanones and Isoflavones

| Biological Activity | Compound Class | Assay Type | Cell Line / Enzyme | Key Findings (IC₅₀ / EC₅₀) |

| Anticancer | Flavanone Derivatives | Cytotoxicity Assay | M21 (Melanoma), HeLa (Cervical) | Inhibition of cell growth in a concentration-dependent manner[1] |

| Protoflavone Analogs | Cytotoxicity Assay | HepG2, Hep3B (Hepatic), A549 (Lung), MDA-MB-231 (Breast) | Derivatives with a free hydroxyl group at C-1' showed strongest activity[2] | |

| Flavones (M1, M3, M14, M7) | Cytotoxicity Assay | MCF7, OVCAR-3, HCT116, SKOV-3 | M14: IC₅₀ = 4.6 µM (HCT116); M7: IC₅₀ = 15.6 µM (SKOV-3)[3] | |

| Prenylflavanones | Cytotoxicity Assay | Tumor Cell Lines | Showed tumor-specific cytotoxic activity[4] | |

| Anti-inflammatory | Methyl-Flavanones | Nitric Oxide (NO) Inhibition | RAW264.7 Macrophages | Inhibition of LPS-stimulated NO production[5][6] |

| Cytokine Production | RAW264.7 Macrophages | Dose-dependent modulation of IL-1β, IL-6, TNF-α[5][6] | ||

| Luteolin (Flavone) | NF-κB, AP-1, STAT3 pathway analysis | Various | Inhibition of pro-inflammatory transcription factors[7][8] | |

| Enzyme Inhibition | Miltirone | CYP450 Inhibition Assay | Human Liver Microsomes | Competitive inhibition of CYP2C9 (Ki = 1.48 µM); Mixed inhibition of CYP1A2, CYP2D6, CYP3A4[9] |

| Flavones (M5, M13) | α-Amylase Inhibition Assay | Porcine pancreatic α-amylase | M5: IC₅₀ = 1.2 µM; M13: IC₅₀ = 1.4 µM[3] | |

| Flavone (M17) | Xanthine Oxidase Inhibition | Bovine milk xanthine oxidase | M17: IC₅₀ = 0.9 µM[3] | |

| Antioxidant | Flavones (M7) | DPPH & ABTS Scavenging Assays | N/A | DPPH: IC₅₀ = 5.2 µM; ABTS: IC₅₀ = 6.3 µM[3] |

Key Experimental Protocols

Cell Viability and Cytotoxicity Assays

These assays are fundamental to assessing the anticancer potential of a compound.

-

MTT Assay:

-

Cell Seeding: Plate cells (e.g., MCF-7, HeLa) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

-

-

SRB (Sulforhodamine B) Assay:

-

Follow steps 1 and 2 as in the MTT assay.

-

Cell Fixation: Fix the cells with trichloroacetic acid (TCA).

-

Staining: Stain the fixed cells with SRB dye.

-

Washing: Wash away the unbound dye.

-

Dye Solubilization: Solubilize the bound dye with a Tris-base solution.

-

Absorbance Measurement: Measure the absorbance at around 510 nm.

-

Anti-inflammatory Assays

These assays are used to determine a compound's ability to modulate inflammatory responses.

-

Nitric Oxide (NO) Production Assay in Macrophages:

-

Cell Culture: Culture RAW 264.7 macrophages in a 96-well plate.

-

Stimulation and Treatment: Pre-treat the cells with the test compound for 1 hour, followed by stimulation with lipopolysaccharide (LPS) to induce an inflammatory response.

-

Griess Assay: After 24 hours, collect the cell culture supernatant. The concentration of nitrite (a stable product of NO) is measured using the Griess reagent.

-

Absorbance Measurement: Measure the absorbance at 540 nm. A decrease in absorbance indicates inhibition of NO production.

-

-

Cytokine Measurement (ELISA):

-

Follow steps 1 and 2 as in the NO assay.

-

Supernatant Collection: Collect the cell culture supernatant.

-

ELISA: Use commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits to quantify the levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the supernatant.

-

Enzyme Inhibition Assays

These assays determine if a compound can inhibit the activity of specific enzymes.

-

Cytochrome P450 (CYP) Inhibition Assay:

-

Incubation: Incubate human liver microsomes with a specific CYP isoform substrate and the test compound.

-

Metabolite Quantification: After a set time, stop the reaction and quantify the formation of the metabolite using methods like HPLC or LC-MS/MS.

-

IC₅₀ Determination: The concentration of the test compound that causes 50% inhibition of the enzyme activity (IC₅₀) is calculated.

-

-

Xanthine Oxidase (XO) Inhibition Assay:

-

Reaction Mixture: Prepare a reaction mixture containing xanthine oxidase, xanthine (the substrate), and the test compound in a suitable buffer.

-

Uric Acid Formation: The enzyme converts xanthine to uric acid, which can be monitored spectrophotometrically by the increase in absorbance at 295 nm.

-

Inhibition Calculation: The rate of uric acid formation in the presence and absence of the inhibitor is compared to determine the percentage of inhibition.

-

Signaling Pathways and Experimental Workflows

Lipopolysaccharide (LPS)-Induced Inflammatory Pathway

LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of the innate immune response. It binds to Toll-like receptor 4 (TLR4), initiating a signaling cascade that leads to the activation of transcription factors like NF-κB and AP-1, which in turn upregulate the expression of pro-inflammatory genes.

Caption: Hypothetical inhibition of the LPS-induced pro-inflammatory signaling pathway by this compound.

General Workflow for In Vitro Anticancer Drug Screening

This workflow outlines the typical steps involved in evaluating the anticancer potential of a novel compound.

Caption: A generalized workflow for the in vitro screening of potential anticancer compounds.

Conclusion

While no specific in vitro data for this compound could be located, this guide provides a comprehensive framework based on the known biological activities and experimental evaluation of related flavanones and isoflavones. The presented tables, protocols, and diagrams offer a robust starting point for researchers aiming to investigate the therapeutic potential of novel flavonoids. Future research should focus on isolating or synthesizing this compound and subjecting it to the described in vitro assays to elucidate its specific bioactivities and mechanisms of action.

References

- 1. DSpace [diposit.ub.edu]

- 2. In vitro cytotoxic activity of novel protoflavone analogs - selectivity towards a multidrug resistant cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Evaluation of Biological Activities of Twenty Flavones and In Silico Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In vitro biological activity of prenylflavanones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In Vitro Anti-Inflammatory Activity of Methyl Derivatives of Flavanone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In Vitro Anti-Inflammatory Activity of Methyl Derivatives of Flavanone [mdpi.com]

- 7. Anti-inflammatory effects of luteolin: A review of in vitro, in vivo, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. magistralbr.caldic.com [magistralbr.caldic.com]

- 9. Enzyme kinetic and molecular docking studies for the inhibitions of miltirone on major human cytochrome P450 isozymes - PubMed [pubmed.ncbi.nlm.nih.gov]

Parvisoflavanone: A Technical Whitepaper on its Putative Mechanism of Action

Disclaimer: Scientific literature explicitly detailing the mechanism of action of parvisoflavanone is limited. This document synthesizes information from the broader class of isoflavonoids and flavonoids to propose a hypothetical mechanism of action for this compound. The experimental data and protocols presented are representative examples from studies on structurally related flavonoids and should be considered illustrative.

Executive Summary

This compound, a member of the isoflavonoid class of polyphenolic compounds, is anticipated to possess significant anti-inflammatory and antioxidant properties. Based on the well-established activities of related flavonoids, the core mechanism of action for this compound is likely centered on the modulation of key cellular signaling pathways involved in inflammation and oxidative stress. This includes the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades, leading to a downstream reduction in the production of pro-inflammatory mediators. Furthermore, this compound is expected to exhibit antioxidant effects through direct radical scavenging and the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a critical regulator of endogenous antioxidant responses. This whitepaper outlines these putative mechanisms, supported by representative data and experimental methodologies from studies on analogous flavonoid compounds.

Core Anti-Inflammatory Mechanism: Inhibition of NF-κB and MAPK Signaling

The anti-inflammatory effects of many flavonoids are attributed to their ability to suppress pro-inflammatory gene expression. This is primarily achieved through the inhibition of the NF-κB and MAPK signaling pathways.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent proteasomal degradation. This frees NF-κB to translocate to the nucleus and activate the transcription of genes encoding pro-inflammatory cytokines, chemokines, and enzymes such as cyclooxygenase-2 (COX-2).

This compound is hypothesized to inhibit this pathway by preventing the degradation of IκBα, thereby blocking NF-κB nuclear translocation and subsequent gene activation.

Hypothetical Signaling Pathway for this compound in NF-κB Inhibition:

A Technical Guide to the Antioxidant Potential of Parvisoflavanone

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth analysis of the antioxidant potential of Parvisoflavanone, a member of the isoflavonoid class of polyphenolic compounds. Flavonoids are widely recognized for their health-promoting benefits, largely attributed to their antioxidant properties.[1] This guide synthesizes available data on related compounds, outlines detailed experimental protocols for assessing antioxidant capacity, and explores the key cellular signaling pathways likely modulated by this compound.

Quantitative Assessment of Antioxidant Potential

Direct quantitative antioxidant data for a compound specifically named "this compound" is not extensively available in the current body of scientific literature. However, significant research has been conducted on isoflavonoids isolated from the heartwood of Dalbergia parviflora, which is a rich source of these compounds.[2][3] The data presented below summarizes the antioxidant activities of several isoflavanones from this source, providing a strong indication of the potential activity range for this compound.

The antioxidant activities were evaluated using three distinct in vitro assays: the xanthine/xanthine oxidase (X/XO) assay for superoxide radical scavenging, the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, and the Oxygen Radical Absorbance Capacity (ORAC) assay.[2]

Table 1: Antioxidant Activity of Isoflavanones from Dalbergia parviflora

| Compound | Superoxide Scavenging (SC50, µM)[2] | DPPH Scavenging (SC50, µM)[2] | ORAC Value (µM TE/10 µM)[2] |

| 3(R,S)-Dalparvin | 16.5 | >200 | 17.0 ± 1.1 |

| 3(R,S)-5-Deoxykhrinone | 14.2 | >200 | 18.0 ± 0.8 |

| 3(R,S)-O-Methylviolanone | 12.5 | >200 | 25.1 ± 1.2 |

| 3(R,S)-Violanone | >50 | >200 | 31.1 ± 2.5 |

| Dalparvin B | >50 | >200 | 33.4 ± 4.9 |

| 3(R,S)-Kenusanone G | 17.5 | >200 | 42.1 ± 0.5 |

| 3(R)-Dalparvin A | 14.5 | >200 | 120.3 ± 15.1 |

| Ascorbic Acid (Control) | 12.0 | 17.0 | 5.0 |

| Trolox (Control) | Not Reported | Not Reported | 20.0 (by definition) |

*SC50: The concentration required to scavenge 50% of the radicals. A lower value indicates stronger activity.[4] *ORAC: Oxygen Radical Absorbance Capacity, expressed as µM Trolox Equivalents (TE) per 10 µM of the compound. A higher value indicates stronger activity.[2]

Experimental Protocols for Antioxidant Activity Assessment

The evaluation of a compound's antioxidant potential requires robust and reproducible experimental methods. Chemical-based assays are essential for initial screening, while cell-based assays provide more biologically relevant insights by accounting for factors like cellular uptake and metabolism.[5]

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the capacity of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow that is measured spectrophotometrically.

-

Principle: The reduction of the DPPH radical is followed by monitoring the decrease in its absorbance at approximately 517 nm. The degree of discoloration is proportional to the scavenging activity of the antioxidant.

-

Reagents & Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol or Ethanol (spectrophotometric grade)

-

Test compound (this compound)

-

Positive control (e.g., Ascorbic Acid, Trolox)

-

96-well microplate or spectrophotometer cuvettes

-

Microplate reader or spectrophotometer

-

-

Procedure:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution protected from light.

-

Sample Preparation: Prepare a stock solution of this compound and the positive control in a suitable solvent (e.g., DMSO, methanol). Create a series of dilutions from the stock solution.

-

Reaction: In a 96-well plate, add a defined volume of each sample dilution. Add the DPPH working solution to each well and mix thoroughly. A blank containing only the solvent and DPPH solution should also be prepared.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance of each well at 517 nm.

-

-

Data Calculation: The percentage of radical scavenging activity (% RSA) is calculated using the formula: % RSA = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the blank and A_sample is the absorbance of the test compound. The IC50 value (the concentration required to scavenge 50% of DPPH radicals) is determined by plotting % RSA against the compound concentrations.[4]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.

-

Principle: The reduction of the ABTS•+ radical by an antioxidant is measured by the decrease in its absorbance at 734 nm. This assay is applicable to both hydrophilic and lipophilic antioxidants.

-

Reagents & Materials:

-

ABTS diammonium salt

-

Potassium persulfate

-

Phosphate buffered saline (PBS) or ethanol

-

Test compound and positive controls

-

-

Procedure:

-

ABTS•+ Generation: Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate stock solution. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.

-

Working Solution: Dilute the ABTS•+ solution with PBS or ethanol to an absorbance of 0.70 (± 0.02) at 734 nm.

-

Reaction: Add a small volume of the test sample or standard to a defined volume of the ABTS•+ working solution.

-

Incubation: Incubate at room temperature for a defined time (e.g., 6 minutes).

-

Measurement: Read the absorbance at 734 nm.

-

-

Data Calculation: Results are typically expressed as Trolox Equivalent Antioxidant Capacity (TEAC), where the activity of the test compound is compared to that of Trolox, a water-soluble vitamin E analog.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the intensely blue-colored ferrous (Fe²⁺) form in an acidic medium.

-

Principle: The change in absorbance due to the formation of the Fe²⁺-TPTZ complex is measured at 593 nm. The absorbance increase is proportional to the total reducing power of the antioxidant.

-

Reagents & Materials:

-

Acetate buffer (300 mM, pH 3.6)

-

10 mM TPTZ (2,4,6-Tris(2-pyridyl)-s-triazine) in 40 mM HCl

-

20 mM Ferric chloride (FeCl₃)

-

Test compound and a ferrous sulfate (FeSO₄) standard

-

-

Procedure:

-

FRAP Reagent Preparation: Prepare the fresh FRAP reagent by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.

-

Reaction: Add a small volume of the test sample to a large volume of the FRAP reagent.

-

Incubation: Incubate the mixture at 37°C for a specified time (e.g., 4 to 30 minutes).

-

Measurement: Measure the absorbance at 593 nm.

-

-

Data Calculation: The antioxidant capacity is determined by comparing the absorbance change of the sample with a standard curve prepared using known concentrations of Fe²⁺. Results are expressed as Fe²⁺ equivalents.

Cellular Mechanisms and Signaling Pathways

The antioxidant effects of flavonoids like this compound are not limited to direct radical scavenging. They also exert their protective effects by modulating intracellular signaling pathways that control the expression of endogenous antioxidant enzymes and cytoprotective proteins.

Hypothesized Mechanism: Modulation of the Keap1-Nrf2/ARE Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that is considered the master regulator of the cellular antioxidant response.[6] Under normal conditions, Nrf2 is kept inactive in the cytoplasm by binding to Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[7]

When cells are exposed to oxidative stress or to activators like many flavonoids, this interaction is disrupted:

-

Nrf2 Activation: Flavonoids can modify cysteine residues on Keap1, causing a conformational change that leads to the release of Nrf2.[7]

-

Nuclear Translocation: Freed from Keap1, Nrf2 translocates into the nucleus.

-

ARE Binding: In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE), a specific DNA sequence in the promoter region of many cytoprotective genes.[8]

-

Gene Transcription: This binding initiates the transcription of a wide array of Phase II detoxification enzymes and antioxidant proteins, including heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and enzymes involved in glutathione synthesis.[8]

This upregulation of the cell's own defense systems provides a powerful and lasting protection against oxidative damage. Given its structure, it is highly probable that this compound exerts its antioxidant effects, at least in part, through the activation of this critical Nrf2 pathway.

Conclusion

This compound, as an isoflavanone, holds significant promise as a potent antioxidant agent. While direct experimental data for this specific molecule is emerging, analysis of structurally similar compounds isolated from Dalbergia parviflora demonstrates a strong capacity for radical scavenging and antioxidant activity. The likely mechanism of action extends beyond direct chemical quenching of free radicals to include the modulation of the critical Keap1-Nrf2/ARE signaling pathway, which upregulates the body's endogenous antioxidant defenses.

For drug development professionals and researchers, this compound warrants further investigation. Future studies should focus on obtaining direct quantitative data for this compound using the standardized assays outlined in this guide, and on confirming its ability to activate the Nrf2 pathway in relevant cellular and preclinical models. Such research will be crucial to fully elucidating its therapeutic potential in preventing and treating conditions associated with oxidative stress.

References

- 1. Chemistry and Biological Activities of Flavonoids: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. In vitro antioxidant and free-radical scavenging activities of polar leaf extracts of Vernonia amygdalina - PMC [pmc.ncbi.nlm.nih.gov]

- 5. dpph assay ic50: Topics by Science.gov [science.gov]

- 6. Frontiers | Pharmacological Modulation of Nrf2/HO-1 Signaling Pathway as a Therapeutic Target of Parkinson’s Disease [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

Potential Therapeutic Targets of Parvisoflavanone: A Technical Guide for Drug Discovery Professionals

Disclaimer: Direct experimental data on Parvisoflavanone is limited in the currently available scientific literature. This guide synthesizes information from studies on structurally related isoflavonoids to infer potential therapeutic targets and mechanisms of action for this compound. All data and pathways presented should be considered predictive and require experimental validation for this compound itself.

Introduction

This compound is a member of the isoflavonoid family, a class of polyphenolic compounds found in various plants. Isoflavonoids have garnered significant attention in drug discovery due to their diverse biological activities, including anti-cancer, anti-inflammatory, and neuroprotective effects. This technical guide provides an in-depth overview of the potential therapeutic targets of this compound, drawing insights from studies on analogous isoflavonoids. The information is intended for researchers, scientists, and drug development professionals interested in exploring the therapeutic potential of this compound.

Potential Therapeutic Areas and Mechanisms of Action

Based on the activities of structurally similar isoflavonoids, this compound is predicted to have potential therapeutic applications in the following areas:

-

Oncology: Isoflavonoids have been shown to inhibit cancer cell proliferation, induce apoptosis (programmed cell death), and cause cell cycle arrest in various cancer cell lines.[1][2][3]

-

Inflammatory Diseases: Certain isoflavonoids exhibit anti-inflammatory properties by modulating key signaling pathways involved in the inflammatory response.

-

Neurodegenerative Diseases: The neuroprotective effects of some isoflavonoids suggest a potential role in mitigating neuronal damage and inflammation in the central nervous system.

The subsequent sections of this guide will delve into the specific molecular targets and signaling pathways that are likely modulated by this compound.

Data Presentation: Inferred Bioactivity of this compound Analogs

The following table summarizes the quantitative data obtained from studies on isoflavonoids structurally related to this compound. This data provides a preliminary indication of the potential potency of this compound.

| Compound Class | Target Cell Line/Enzyme | Bioactivity | Measurement | Reference |

| Isoflavonoids | Human Breast Cancer Cells (MCF-7) | Anti-proliferative | GI50 = 0.18 µM | [4] |

| Isoflavonoids | Human Breast Cancer Cells (T-47D) | Anti-proliferative | GI50 = 0.03 µM | [4] |

| Isoflavonoids | Human Breast Cancer Cells (MDA-MB-468) | Anti-proliferative | GI50 = 0.47 µM | [4] |

| Flavonoids | Colorectal Cancer Cell Lines (HCT116, HT-29, T84) | Anti-tumor | - | [5] |

| Flavonoids | Human Hepatocarcinoma Cells (HUH-7) | Apoptosis Induction | - | [6] |

Key Signaling Pathways as Potential Targets

Several key signaling pathways have been identified as targets for isoflavonoids and may represent the primary mechanisms through which this compound exerts its therapeutic effects.

JAK/STAT Signaling Pathway

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a critical signaling cascade that regulates cell proliferation, differentiation, apoptosis, and immune responses.[3][7][8] Dysregulation of this pathway is implicated in various cancers and inflammatory diseases.[7][9] Some flavonoids have been shown to inhibit the JAK/STAT pathway, suggesting that this compound may also act as a JAK/STAT inhibitor.[10][11]

This compound may inhibit the phosphorylation of STAT3, a key protein in the JAK/STAT pathway.[4][12] This inhibition would prevent the translocation of STAT3 to the nucleus, thereby downregulating the expression of target genes involved in cell survival and proliferation.[13][14][15][16][17]

Signaling Pathway Diagram:

Caption: Proposed inhibition of the JAK/STAT pathway by this compound.

Apoptosis Induction Pathways

Apoptosis is a crucial process for removing damaged or cancerous cells.[1][2][18] Many flavonoids have been shown to induce apoptosis in cancer cells through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[1][6][10]

This compound may induce apoptosis by:

-

Modulating Bcl-2 family proteins: Decreasing the expression of anti-apoptotic proteins (e.g., Bcl-2) and increasing the expression of pro-apoptotic proteins (e.g., Bax), leading to mitochondrial membrane permeabilization and release of cytochrome c.[6]

-

Activating caspases: Triggering the caspase cascade (e.g., caspase-3, -8, -9), which are the executioners of apoptosis.[16]

-

Affecting p53: Potentially modulating the activity of the p53 tumor suppressor protein.[19]

Apoptosis Workflow Diagram:

Caption: Inferred intrinsic apoptosis pathway activated by this compound.

Cell Cycle Arrest

Uncontrolled cell proliferation is a hallmark of cancer.[20] Flavonoids can arrest the cell cycle at different phases (e.g., G1/S or G2/M), preventing cancer cells from dividing.[7][11][21][22]

This compound may induce cell cycle arrest by:

-

Modulating cyclins and cyclin-dependent kinases (CDKs): Affecting the expression and activity of key cell cycle regulators.[7][11]

-

Upregulating CDK inhibitors (CKIs): Increasing the expression of proteins like p21 and p27 that halt the cell cycle.[11]

Cell Cycle Arrest Logic Diagram:

Caption: Logical flow of this compound-induced cell cycle arrest.

Experimental Protocols: Methodologies for Target Validation

To validate the potential therapeutic targets of this compound, a series of in vitro and in vivo experiments are necessary. The following are detailed methodologies for key experiments based on studies of related compounds.

Cell Viability and Proliferation Assays

-

MTT Assay:

-

Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (e.g., 0.1 to 100 µM) for 24, 48, and 72 hours.

-

Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader. The IC50 value can be calculated from the dose-response curve.[8]

-

Apoptosis Assays

-

Annexin V-FITC/Propidium Iodide (PI) Staining:

-

Treat cells with this compound for the desired time.

-

Harvest the cells and wash with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add Annexin V-FITC and PI and incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.[17]

-

-

Western Blot for Apoptosis-Related Proteins:

-

Lyse this compound-treated cells and determine protein concentration.

-

Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies against Bcl-2, Bax, cleaved caspase-3, cleaved PARP, etc.

-

Incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) system.

-

Cell Cycle Analysis

-

Propidium Iodide (PI) Staining and Flow Cytometry:

-

Treat cells with this compound for 24 or 48 hours.

-

Harvest and fix the cells in cold 70% ethanol overnight at -20°C.

-

Wash the cells with PBS and treat with RNase A.

-

Stain the cells with PI.

-

Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.[22]

-

JAK/STAT Pathway Inhibition Assays

-

Western Blot for Phosphorylated STAT3:

-

Treat cells with this compound for various times.

-

Lyse the cells and perform Western blotting as described above, using primary antibodies against total STAT3 and phosphorylated STAT3 (p-STAT3). A decrease in the p-STAT3/total STAT3 ratio indicates inhibition.[12]

-

Conclusion and Future Directions

The evidence from structurally related isoflavonoids strongly suggests that this compound holds significant promise as a therapeutic agent, particularly in the field of oncology. The potential mechanisms of action, including the inhibition of the JAK/STAT pathway, induction of apoptosis, and cell cycle arrest, provide a solid foundation for future research.

To fully elucidate the therapeutic potential of this compound, the following steps are recommended:

-

In-depth in vitro studies: Conduct comprehensive screening of this compound against a panel of cancer cell lines to determine its IC50 values and specific cellular effects.

-

Mechanism of action studies: Perform detailed molecular studies to confirm the inhibition of the JAK/STAT pathway and other predicted targets.

-

In vivo efficacy studies: Evaluate the anti-tumor activity of this compound in animal models of cancer.

-

Pharmacokinetic and toxicological profiling: Assess the absorption, distribution, metabolism, excretion, and potential toxicity of this compound.

By systematically addressing these research areas, the full therapeutic potential of this compound can be unlocked, paving the way for the development of novel and effective treatments for a range of diseases.

References

- 1. Frontiers | Parvifloron D-based potential therapy for glioblastoma: Inducing apoptosis via the mitochondria dependent pathway [frontiersin.org]

- 2. Flavones: Six Selected Flavones and Their Related Signaling Pathways That Induce Apoptosis in Cancer [mdpi.com]

- 3. Inhibition of cell proliferation, induction of apoptosis, reactivation of DLC1, and modulation of other gene expression by dietary flavone in breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. biorxiv.org [biorxiv.org]

- 7. The role of JAK/STAT signaling pathway and its inhibitors in diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Mechanism of apoptosis induction by inhibition of the anti-apoptotic BCL-2 proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 11. JAK/STAT signaling | CymitQuimica [cymitquimica.com]

- 12. mdpi.com [mdpi.com]

- 13. mdpi.com [mdpi.com]

- 14. PARP Inhibition Activates STAT3 in Both Tumor and Immune Cells Underlying Therapy Resistance and Immunosuppression In Ovarian Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. PARP Inhibition Activates STAT3 in Both Tumor and Immune Cells Underlying Therapy Resistance and Immunosuppression In Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Frontiers | C188-9, a specific inhibitor of STAT3 signaling, prevents thermal burn-induced skeletal muscle wasting in mice [frontiersin.org]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. Sulforaphane induces cell cycle arrest by protecting RB-E2F-1 complex in epithelial ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 20. EBC [ebc.enamine.net]

- 21. Piperine Causes G1 Phase Cell Cycle Arrest and Apoptosis in Melanoma Cells through Checkpoint Kinase-1 Activation | PLOS One [journals.plos.org]

- 22. biorxiv.org [biorxiv.org]

Lack of Scientific Data on the Anticancer Properties of Parvisoflavanone

A comprehensive search of scientific literature and chemical databases reveals that while Parvisoflavanone is a recognized chemical compound, there is currently no published research available on its anticancer properties.

This compound is identified in the PubChem database with the Chemical Abstracts Service (CAS) Registry Number 209520-20-9 and the IUPAC name 5,7-dihydroxy-3-(4-hydroxy-2,3-dimethoxyphenyl)-2,3-dihydrochromen-4-one.[1] It belongs to the isoflavanone class of flavonoids.[1]

Despite its chemical definition, extensive searches for its biological activity, particularly in the context of cancer, have yielded no specific results. Scientific studies detailing its effects on cancer cell lines, signaling pathways, apoptosis, or cell cycle arrest do not appear in the public domain. Consequently, it is not possible to provide the requested in-depth technical guide, including quantitative data, experimental protocols, and signaling pathway diagrams, for this compound.

Related Compounds from Dalbergia parviflora

The name "this compound" may suggest a connection to the plant species Dalbergia parviflora, a known source of various isoflavonoids. Research on extracts from this plant has led to the isolation of several related compounds, and some have been evaluated for their biological effects.

For instance, a study on the heartwood of Dalbergia parviflora isolated numerous isoflavones, isoflavanones, and other flavonoids.[2][3] Compounds such as genistein, biochanin A, and tectorigenin, which were isolated from the plant, were found to stimulate the proliferation of estrogenic-responsive human breast cancer cells (MCF-7 and T47D).[2][3] Another study on the stems of the same plant identified a new isoflavone, dalparvone, and reported that another isolated isoflavan exhibited strong cytotoxicity against KB and NCI-H187 cancer cell lines.[4]

However, these studies do not mention "this compound" specifically, and the observed activities are for other distinct molecules.

General Anticancer Properties of Flavonoids

Flavonoids, as a broad class of natural compounds, are widely studied for their potential health benefits, including anticancer activities.[5][6] Many flavonoids, such as the isoflavone genistein and the flavone apigenin, have been shown to exert anticancer effects through various mechanisms:

-

Induction of Apoptosis: Triggering programmed cell death in cancer cells.[5]

-

Cell Cycle Arrest: Halting the uncontrolled division of cancer cells.[5]

-

Inhibition of Angiogenesis: Preventing the formation of new blood vessels that supply tumors.[7]

-

Modulation of Signaling Pathways: Interfering with pathways crucial for cancer cell survival and proliferation, such as PI3K/Akt, MAPK, and NF-κB.[5][6]

Due to the absence of specific scientific literature on the anticancer properties of this compound, the creation of a detailed technical guide as requested is not feasible. The core requirements for quantitative data, experimental protocols, and signaling pathway visualizations cannot be met.

For researchers, scientists, and drug development professionals interested in this area, it may be more productive to focus on well-researched isoflavones with established anticancer profiles, such as Genistein , Daidzein , or Alpinumisoflavone , for which extensive data is available.

References

- 1. This compound | C17H16O7 | CID 44257394 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Flavonoids from the heartwood of the Thai medicinal plant Dalbergia parviflora and their effects on estrogenic-responsive human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Bioactive constituents from the stems of Dalbergia parviflora - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Flavonoids as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Current Understanding of Flavonoids in Cancer Therapy and Prevention - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Alpinumisoflavone against cancer pro-angiogenic targets: In silico, In vitro, and In ovo evaluation - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Neuroprotective Potential of Parvisoflavanone: An Investigative Framework

Disclaimer: As of late 2025, dedicated research on the neuroprotective effects of Parvisoflavanone, a specific isoflavonoid, is not available in the public scientific literature. Therefore, this document serves as an in-depth technical and investigative framework for researchers, scientists, and drug development professionals. The content herein is extrapolated from extensive research on the neuroprotective mechanisms of structurally related flavonoids and isoflavonoids. This guide provides expected experimental designs, potential mechanisms of action, and data presentation structures that could be applied to the study of this compound.

Introduction: The Promise of Isoflavonoids in Neuroprotection

Flavonoids, a class of polyphenolic compounds found in various plants, have garnered significant interest for their potential to modulate neuronal function and protect against neurodegeneration.[1] These compounds exert a wide range of neuroprotective actions, including safeguarding neurons from neurotoxin-induced injury, suppressing neuroinflammation, and promoting cognitive functions like memory and learning.[1] The neuroprotective effects of flavonoids are generally attributed to their antioxidant, anti-inflammatory, and anti-apoptotic properties.[2][3]

The core mechanisms behind these effects often involve interaction with critical protein and lipid kinase signaling cascades, which leads to the inhibition of apoptosis and the promotion of neuronal survival and synaptic plasticity.[1] Given that this compound is an isoflavonoid, it is hypothesized to share these neuroprotective characteristics. This guide outlines a comprehensive strategy for investigating and validating the potential neuroprotective effects of this compound.

Potential Mechanisms of Neuroprotection

Based on studies of related compounds, this compound could exert neuroprotective effects through several signaling pathways. The primary hypothesized mechanisms include antioxidant, anti-inflammatory, and anti-apoptotic pathways.

Antioxidant and Anti-inflammatory Pathways

Neurodegenerative diseases are often associated with oxidative stress and chronic neuroinflammation.[4][5] Flavonoids can mitigate these by activating endogenous antioxidant systems and suppressing pro-inflammatory mediators. A key pathway in this process is the Nrf2-Keap1-ARE (Nuclear factor erythroid-2-related factor 2-Kelch-like ECH-associated protein 1-Antioxidant responsive element) signaling pathway, which upregulates the expression of antioxidant enzymes.[6]

Figure 1: Hypothesized Nrf2-mediated antioxidant pathway for this compound.

Pro-Survival Signaling Pathways

Flavonoids have been shown to activate pro-survival signaling cascades such as the PI3K/Akt pathway. This pathway is crucial for promoting cell survival, proliferation, and growth, and its activation can inhibit apoptosis.

Figure 2: Potential PI3K/Akt pro-survival pathway influenced by this compound.

Experimental Protocols for Assessing Neuroprotection

To investigate the neuroprotective effects of this compound, a series of in vitro and in vivo experiments would be necessary. The following protocols are standard in the field for assessing neuroprotection.

In Vitro Neurotoxicity Models

-

Cell Lines: Human neuroblastoma cells (SH-SY5Y) or rat pheochromocytoma cells (PC12) are commonly used.

-

Neurotoxins:

-

Experimental Workflow:

Figure 3: General experimental workflow for in vitro neuroprotection assays.

Key Assays and Expected Data

The following table summarizes the key assays and the quantitative data that should be collected to evaluate the neuroprotective efficacy of this compound.

| Parameter | Assay | Description | Expected Outcome with this compound |

| Cell Viability | MTT Assay | Measures metabolic activity, an indicator of cell viability. | Increased cell viability in toxin-treated cells. |

| Apoptosis | Annexin V/PI Staining | Quantifies the percentage of apoptotic and necrotic cells via flow cytometry. | Decreased percentage of apoptotic cells. |

| Oxidative Stress | DCFH-DA Assay | Measures intracellular reactive oxygen species (ROS) levels. | Reduced ROS levels. |

| Mitochondrial Health | JC-1 Staining | Assesses mitochondrial membrane potential. | Restoration of mitochondrial membrane potential. |

| Protein Expression | Western Blot | Measures levels of key proteins in signaling pathways (e.g., Nrf2, Akt, Bcl-2, Caspase-3). | Upregulation of Nrf2, p-Akt, Bcl-2; Downregulation of cleaved Caspase-3. |

Quantitative Data from Analogous Flavonoid Studies

The following tables present hypothetical yet realistic quantitative data based on published studies of other neuroprotective flavonoids. These serve as a benchmark for what might be expected from studies on this compound.

Table 1: Effect on Cell Viability in a 6-OHDA Model

| Treatment Group | Concentration | Cell Viability (% of Control) |

| Control | - | 100 ± 5.2 |

| 6-OHDA | 100 µM | 48 ± 3.5 |

| This compound + 6-OHDA | 1 µM | 55 ± 4.1 |

| This compound + 6-OHDA | 10 µM | 72 ± 5.8 |

| This compound + 6-OHDA | 25 µM | 85 ± 6.3 |

Table 2: Modulation of Apoptotic and Survival Proteins

| Protein | Treatment Group | Relative Expression (Fold Change vs. Control) |

| Bax (Pro-apoptotic) | 6-OHDA | 2.5 ± 0.3 |

| This compound (25 µM) + 6-OHDA | 1.2 ± 0.2 | |

| Bcl-2 (Anti-apoptotic) | 6-OHDA | 0.4 ± 0.1 |

| This compound (25 µM) + 6-OHDA | 0.9 ± 0.15 | |

| Cleaved Caspase-3 | 6-OHDA | 3.1 ± 0.4 |

| This compound (25 µM) + 6-OHDA | 1.4 ± 0.3 |

Conclusion and Future Directions